Brevinin-2SKb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFNVFKKVGKNVLKNVAGSLMDNLKCKVSGEC |
Origin of Product |
United States |
Discovery, Isolation, and Classification of Brevinin 2skb
Isolation from Rana sakuraii (Stream Brown Frog)
Brevinin-2SKb is an antimicrobial peptide that was identified and isolated from the skin secretions of the Japanese Stream Brown Frog, Rana sakuraii nih.gov. The discovery was part of broader research into the peptidome of Japanese brown frogs, which are known to produce a diverse array of bioactive peptides in their granular skin glands as a defense mechanism against pathogens nih.govacs.org.
The isolation process typically involves the collection of skin secretions, often stimulated by a mild, non-harmful method. This is followed by peptidomic analysis, a research approach that focuses on the comprehensive study of peptides in a biological sample. In the case of this compound's discovery, researchers analyzed an extract of the frog's skin. This extract was subjected to high-performance liquid chromatography (HPLC) to separate the individual peptide components. Subsequent analysis using mass spectrometry allowed for the determination of the precise molecular weight and amino acid sequence of the isolated peptides, leading to the identification of the novel compound designated as this compound nih.govnih.gov.
The primary structure of this compound was thus determined, revealing it to be a 33-residue peptide . Further experimental validation confirmed its biological activity, particularly against the Gram-negative bacterium Escherichia coli .
| Property | Description |
| Source Organism | Rana sakuraii (Stream Brown Frog) |
| Origin | Skin Secretion |
| Peptide Length | 33 amino acids |
| Identification Method | Peptidomic analysis (HPLC, Mass Spectrometry) |
| Primary Activity | Antibacterial |
Context within the Brevinin-2 (B1175259) Peptide Family
This compound belongs to the Brevinin-2 family, a subgroup of the larger brevinin superfamily of antimicrobial peptides (AMPs) found in the skin of Ranidae frogs nih.govnih.gov. The first brevinins were discovered in 1992 from the frog Rana brevipoda porsa nih.gov. The superfamily is extensive and is further divided into multiple families, including Brevinin-1 and Brevinin-2, based on structural similarities nih.govnih.gov.
Members of the Brevinin-2 family share several defining characteristics, although they also exhibit significant structural diversity. They are generally longer than Brevinin-1 peptides, typically containing around 30 to 34 amino acid residues nih.govnih.govresearchgate.net. A key feature of most brevinins is the presence of a "Rana box" at the C-terminus—a disulfide-bridged cyclic heptapeptide (B1575542) domain with the sequence Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys nih.govresearchgate.netresearchgate.net.
| Characteristic | Brevinin-2 Family |
| Typical Length | 33-34 residues nih.govresearchgate.net |
| Key Structural Motif | C-terminal "Rana box" (disulfide loop) nih.govnih.govresearchgate.net |
| Conformation | Amphipathic α-helix nih.govelsevierpure.com |
| Charge | Cationic (net positive charge) nih.gov |
| Biological Activity | Broad-spectrum antimicrobial (antibacterial, antifungal) researchgate.netmdpi.com |
| Hemolytic Activity | Generally lower than Brevinin-1 peptides nih.govmednexus.org |
Phylogenetic Considerations within Ranidae Species
The structural diversity observed within the Brevinin-2 peptide family is not random; it reflects the evolutionary history of the host organisms. The amino acid sequences of these peptides have proven to be valuable molecular markers for studying the phylogenetic relationships among species within the family Ranidae researchgate.netelsevierpure.comcreighton.edu. Because these peptides have evolved as a result of multiple gene duplication events followed by divergence, comparing their primary structures can help clarify the evolutionary connections between different frog species elsevierpure.com.
Cladistic analysis, a method that groups organisms based on shared derived characteristics, is frequently applied to the amino acid sequences of brevinin peptides. By comparing the sequences of Brevinin-2 peptides from different frogs, such as Rana sakuraii, Rana dybowskii, and Rana pirica, scientists can construct phylogenetic trees (cladograms) nih.govresearchgate.net. These trees illustrate the most likely evolutionary relationships, showing which species share a more recent common ancestor.
Molecular and Structural Characterization of Brevinin 2skb
Primary Amino Acid Sequence Analysis
The primary structure of a peptide, its amino acid sequence, is the foundation of its chemical and biological properties.
The complete amino acid sequence of Brevinin-2SKb consists of 33 residues. cpu-bioinfor.org The sequence is GLFNVFKKVGKNVLKNVAGSLMDNLKCKVSGEC. cpu-bioinfor.org An analysis of 14 fibril-forming antimicrobial peptides, which included this compound, found that lysine (B10760008) and glycine (B1666218) were the most prevalent amino acids among the group. biorxiv.orgbiorxiv.org The peptide has a net positive charge of +4, which is a common feature among antimicrobial peptides, facilitating interaction with negatively charged bacterial membranes. cpu-bioinfor.orgvulcanchem.com
Table 1: Amino Acid Composition of this compound This interactive table details the frequency of each amino acid in the this compound sequence.
| Amino Acid | Code | Count | Percentage |
|---|---|---|---|
| Glycine | G | 4 | 12.1% |
| Lysine | K | 4 | 12.1% |
| Leucine (B10760876) | L | 4 | 12.1% |
| Valine | V | 3 | 9.1% |
| Asparagine | N | 3 | 9.1% |
| Cysteine | C | 2 | 6.1% |
| Serine | S | 2 | 6.1% |
| Phenylalanine | F | 1 | 3.0% |
| Isoleucine | I | 1 | 3.0% |
| Alanine (B10760859) | A | 1 | 3.0% |
| Methionine | M | 1 | 3.0% |
| Aspartic Acid | D | 1 | 3.0% |
| Glutamic Acid | E | 1 | 3.0% |
| Histidine | H | 0 | 0.0% |
| Proline | P | 0 | 0.0% |
| Glutamine | Q | 0 | 0.0% |
| Arginine | R | 0 | 0.0% |
| Threonine | T | 0 | 0.0% |
| Tryptophan | W | 0 | 0.0% |
| Tyrosine | Y | 0 | 0.0% |
The Brevinin-2 (B1175259) family of peptides exhibits significant structural diversity both between and within species. mdpi.com However, a hallmark of the Brevinin-2 subfamily is the conservation of four specific amino acid residues: Lysine at position 15, Cysteine at position 27, Lysine at position 28, and Cysteine at position 33. mdpi.com The primary structure of the broader Brevinin-2 family is generally poorly conserved. nih.gov Many peptides in this family, isolated from the genus Rana, contain a "Rana-box," which is a cyclic heptapeptide (B1575542) domain at the C-terminus. nih.gov
Secondary and Tertiary Structural Conformations
The spatial arrangement of this compound is highly dependent on its environment, allowing it to adopt different conformations to exert its biological activity.
In aqueous solutions, many Brevinin peptides exist as a random coil. nih.gov However, they adopt an amphipathic α-helical structure in environments that mimic a hydrophobic membrane. nih.gov this compound demonstrates this behavior specifically; in a solution, it remains unstructured, but it adopts an α-helical conformation in the presence of mimics of bacterial membranes. biorxiv.org This induced structural change is crucial for its interaction with and disruption of microbial cell membranes. vulcanchem.com Interestingly, this transition to an α-helix was observed in the presence of bacterial membrane mimics but not eukaryotic ones, suggesting a degree of selectivity in its interactions. biorxiv.org
This compound is recognized as a fibril-forming antimicrobial peptide. biorxiv.org When it forms fibrils, it exists as a mixed population of structures. biorxiv.orgbiorxiv.org In a buffer solution, with or without the presence of lipids, the fibrillar structure is predominantly α-helical. biorxiv.orgbiorxiv.org However, analysis using X-ray fiber diffraction reveals that this compound also forms structures with typical cross-β reflection rings. biorxiv.org This indicates the presence of β-sheet structures within its polymorphic fibrillar assemblies. biorxiv.org The cross-β structure is a characteristic feature of amyloid fibrils, where β-sheets run parallel to the fibril axis with the strands oriented perpendicularly. nih.gov
The ability of this compound to adopt both α-helical and β-sheet conformations highlights its dynamic, "chameleon" nature. biorxiv.orgbiorxiv.org Secondary structure predictions for the peptide indicated a propensity for both α-helical and β-rich structures. biorxiv.orgbiorxiv.org This prediction aligns with the experimental observation of a mixed population of structures in its fibrillar form. biorxiv.orgbiorxiv.org This conformational plasticity, switching between different secondary structures depending on environmental cues such as the presence of lipids or membrane mimics, is a key aspect of its molecular behavior. biorxiv.orgnih.gov
Specific Structural Motifs and Functional Regions
The primary sequence of this compound contains distinct regions and motifs that are crucial for its three-dimensional structure and its interaction with microbial membranes.
A characteristic feature of many peptides in the brevinin superfamily is the "Rana box," a C-terminal cyclic heptapeptide domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov In this compound, this motif is formed by the sequence CKVSGEC at its C-terminus cpu-bioinfor.org. This disulfide-bridged loop was initially thought to be essential for the antimicrobial activity of brevinin peptides. nih.gov The cationic residues often found within or near the Rana box, such as the lysine (K) in this compound's motif, are believed to play a significant role in the initial electrostatic interactions with the negatively charged bacterial membranes. nih.gov
However, the indispensability of the Rana box for antimicrobial action is a subject of ongoing research with varied findings across the brevinin family. Studies on some brevinin peptides have shown that removing or disrupting the Rana box can lead to a significant reduction in antimicrobial activity. mdpi.commdpi.com For instance, in Brevinin-1RL1, the antitumor activity was lost when the disulfide bridge was reduced, indicating the structural importance of the motif for its bioactivity. mdpi.com Conversely, other studies have found that the Rana box has little influence on antimicrobial potency and that its removal can sometimes even enhance activity against certain microbes or reduce unwanted hemolytic activity. mdpi.comresearchgate.net For peptides like Brevinin-2GUb and Brevinin-2GHk, the N-terminal region appears to be the primary active fragment, and the removal of the Rana box did not eliminate their antimicrobial function. mdpi.comnih.gov This suggests that while the Rana box is a defining structural element, its functional importance can vary between different members of the brevinin family.
Many linear antimicrobial peptides, including brevinins, possess flexible "hinge" regions within their sequence. These hinges, often induced by proline or glycine residues, provide the peptide with the conformational flexibility needed to interact with and disrupt microbial membranes. nih.govmdpi.com A proline residue, for example, is known to introduce a stable kink in the peptide backbone, which can facilitate the diagonal orientation and insertion of the peptide into a lipid bilayer. nih.govgoogle.com
While the specific hinge region for this compound has not been explicitly detailed, analysis of related peptides provides insight. For example, bioinformatics studies of Brevinin-2R identified a hinge region at the alanine residue at position 10 (A10), which contributes to its flexibility. researchgate.net Other brevinin-2 peptides, like gaegurin 4, are known to have flexible loop regions linking two helical domains, which serve a similar purpose. semanticscholar.org The presence of glycine (G) residues in the this compound sequence, such as at positions 1, 10, and 20, could potentially confer flexibility and act as hinge points, allowing the peptide to adopt the optimal conformation for membrane disruption.
Structural Determinants Influencing Activity
This compound possesses a net positive charge of +4 at a physiological pH of 7.4. cpu-bioinfor.org This cationicity is a fundamental characteristic of most antimicrobial peptides and is crucial for their mechanism of action. mdpi.comju.edu.jo Bacterial cell membranes are typically rich in negatively charged components, such as phosphatidylglycerol and lipopolysaccharides (LPS). mdpi.com The positive charge of the peptide facilitates an initial electrostatic attraction, allowing it to accumulate on the microbial surface and selectively target bacteria over the more neutrally charged membranes of mammalian cells. mdpi.comju.edu.jo
Studies on various brevinin analogues have consistently demonstrated that increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic ones like lysine or arginine, can enhance antimicrobial potency, particularly against Gram-negative bacteria. nih.govresearchgate.net However, an excessive increase in cationicity does not always lead to better activity and can sometimes increase toxicity. ju.edu.jofrontiersin.org Therefore, the +4 charge of this compound represents a balance that enables effective interaction with microbial membranes.
In an aqueous solution, brevinin peptides often exist in a random coil conformation. However, upon encountering a membrane-mimetic environment, they typically fold into an amphipathic α-helical structure. nih.govtums.ac.ir This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This amphipathicity is critical for membrane disruption. tums.ac.irmdpi.com
The hydrophobic face of the helix interacts with and inserts into the lipid core of the bacterial membrane, while the cationic hydrophilic face remains at the lipid-water interface. nih.gov This interaction destabilizes the membrane, leading to pore formation and cell death through models like the "barrel-stave" or "carpet-like" mechanisms. nih.gov this compound has been shown to adopt an α-helical conformation in the presence of bacterial membrane mimics. biorxiv.org
The degree of hydrophobicity is a critical parameter. While a certain level of hydrophobicity is required for membrane insertion, excessive hydrophobicity can lead to peptide self-aggregation in solution, reducing its effectiveness, or can increase indiscriminate lysis of host cells (hemolytic activity). mdpi.comtums.ac.ir The balance between cationicity, hydrophobicity, and amphipathicity ultimately determines the peptide's therapeutic index—its efficacy against microbes versus its toxicity to host cells. ju.edu.jo
| Peptide/Analogue | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Brevinin-2GUb | Removal of Rana box | Slight influence on bioactivity; can be enhanced with other modifications. | mdpi.comnih.gov |
| Brevinin-1GHa | Removal of Rana box | Diminished antimicrobial activity, potentially due to reduced helicity. | researchgate.net |
| Brevinin-1RL1 | Reduction of Rana box disulfide bridge | Abolished antitumor activity. | mdpi.com |
| Brevinin-2-related peptide (B2RP) | Increased cationicity (Asp→Lys) | Increased antimicrobial potency without significantly changing hemolytic activity. | researchgate.net |
| Brevinin-2GUb analogue (tB2U-6K) | Increased cationicity and amphipathicity | Drastically improved activity against bacteria, including resistant strains. | nih.gov |
| Brevinin-2-related peptide (B2RP) | Increased hydrophobicity and amphipathicity | Increased hemolytic activity without increasing antimicrobial potency. | researchgate.net |
Biosynthesis and Genetic Underpinnings of Brevinin 2skb
Cloning and Characterization of Biosynthetic Precursors
The genetic blueprint for Brevinin-2SKb is contained within a precursor protein, which is encoded by a specific messenger RNA (mRNA). The characterization of this precursor has been approached through molecular cloning techniques applied to tissues from Rana sakuraii.
Detailed Research Findings
Research into the antimicrobial peptides of Rana sakuraii has successfully identified and characterized the cDNAs (complementary DNA) encoding the biosynthetic precursors of several peptide families. The general strategy involved the extraction of total RNA from the frog's skin, which is rich in glands that synthesize these peptides. This RNA was then used as a template for a molecular biology technique known as 3'-Rapid Amplification of cDNA Ends (3'-RACE). nih.gov This method allows for the amplification and cloning of cDNA sequences when only a small portion of the sequence, typically at the 5' end, is known.
In the case of peptides from Rana sakuraii, researchers designed a forward primer based on a highly conserved sequence found in the 5'-untranslated region of genes encoding preprotemporins, another family of antimicrobial peptides from the related frog Rana temporaria. nih.gov This approach enabled the successful cloning of cDNAs for various antimicrobial peptides from Rana sakuraii, including those from the brevinin-2 (B1175259) family. nih.gov
The resulting cDNA clones revealed that this compound is synthesized as part of a larger precursor protein, known as a prepropeptide. This precursor has a typical tripartite structure found in many amphibian AMPs: an N-terminal signal peptide, an acidic intervening propeptide, and the C-terminal sequence of the mature this compound peptide. researchgate.net While the specific cDNA sequence for the this compound precursor has been noted as unpublished in some literature, analysis of related brevinin-2 precursors from other Rana species provides a clear model for its structure. researchgate.netresearchgate.net The mature peptide sequence of this compound has been identified through peptidomic analysis of the skin secretions. bicnirrh.res.in
| Attribute | Description | Source |
|---|---|---|
| Peptide Name | This compound | bicnirrh.res.in |
| Source Organism | Rana sakuraii (Japanese stream brown frog) | nih.govresearchgate.net |
| Cloning Method | 3'-RACE from skin total RNA | nih.gov |
| Precursor Structure | Prepropeptide (Signal Peptide - Acidic Propeptide - Mature Peptide) | researchgate.net |
| Mature Peptide Sequence | GLFNVFKKVGKNVLKNVAGSLMDNLKCKVSGEC | bicnirrh.res.in |
Analysis of Signal Peptide Regions
The signal peptide is a critical component of the prepropeptide, acting as a molecular "zip code" that directs the nascent protein into the secretory pathway for processing and eventual release from the cell.
Detailed Research Findings
Analysis of the cloned cDNAs for various antimicrobial peptide precursors from Rana sakuraii, including those for temporins and related peptides, has shown that the amino acid sequences of their signal peptide regions are strongly conserved. researchgate.netmdpi.com This high degree of conservation is a common feature among amphibian AMP gene families and suggests a shared and efficient mechanism for entry into the endoplasmic reticulum. researchgate.net
The typical signal peptide of a ranid frog AMP precursor consists of approximately 22 amino acids. nih.gov It generally features a positively charged n-region at the N-terminus, a central hydrophobic h-region that facilitates membrane translocation, and a c-region containing the cleavage site for signal peptidase. While the exact sequence for the this compound precursor's signal peptide is not publicly available, its characteristics can be inferred from the highly conserved sequences of other AMP precursors cloned from Rana sakuraii.
| Feature | Description | Source |
|---|---|---|
| Length | Approximately 22 amino acids | nih.gov |
| Conservation | Highly conserved within the Rana genus, particularly in Rana sakuraii | researchgate.netmdpi.com |
| Structure | Tripartite: N-terminal region (n-region), central hydrophobic core (h-region), C-terminal region (c-region) with a cleavage site | General signal peptide structure |
| Function | Directs the precursor protein to the secretory pathway | General signal peptide function |
Mechanisms of Peptide Processing and Amidation
Once the prepropeptide is synthesized and directed into the secretory pathway, it undergoes a series of enzymatic modifications to release the mature, active this compound peptide. This process involves proteolytic cleavage and, crucially, C-terminal amidation.
Detailed Research Findings
The maturation of this compound begins after the signal peptide is cleaved off, leaving a propeptide. This propeptide is then transported through the Golgi apparatus. Within the secretory granules, specific enzymes called propeptide convertases recognize and cleave the peptide at specific sites. researchgate.net In many amphibian AMP precursors, this cleavage site is marked by a pair of basic amino acid residues (e.g., Lysine-Arginine) located just upstream of the mature peptide sequence. bioone.org This cleavage liberates the mature peptide from the acidic intervening sequence.
A final, critical post-translational modification for many brevinin peptides is C-terminal amidation. nih.govmdpi.com This process, where the C-terminal carboxylic acid is converted to a primary amide, is vital for the peptide's biological activity and enhances its stability by protecting it from degradation by carboxypeptidases. For amidation to occur, the gene must encode a glycine (B1666218) residue immediately following the last amino acid of the mature peptide sequence. mdpi.com An enzyme complex, known as peptidylglycine alpha-amidating monooxygenase (PAM), catalyzes this two-step reaction, using the glycine as the nitrogen donor for the amide group. The presence of amidated peptides in the skin secretions of Rana sakuraii strongly implies the existence and activity of this enzymatic pathway in the biosynthesis of this compound. nih.gov
Molecular Mechanisms of Action of Brevinin 2skb
Differential Membrane Interactions
The primary mode of action for many antimicrobial peptides, including Brevinin-2SKb, is the disruption of cell membranes. This interaction is not indiscriminate; rather, it shows a marked preference for the membranes of pathogenic microbes over those of host cells. This selectivity is crucial for its role as a defense molecule and is governed by the distinct biophysical properties of the peptide and the target membranes.
This compound demonstrates a pronounced selectivity for bacterial membranes, a characteristic that has been elucidated through studies using membrane mimics. biorxiv.orgresearchgate.net In solution, the peptide transitions from an unstructured state to an α-helical conformation specifically in the presence of small unilamellar vesicles (SUVs) designed to mimic the composition of bacterial membranes. biorxiv.orgbiorxiv.org This structural change is not observed when the peptide is exposed to mimics of eukaryotic membranes, highlighting the specificity of the interaction. biorxiv.org
Bacterial membranes are distinguished by a high concentration of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). In contrast, eukaryotic membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov It is this difference in surface charge that forms the basis for the initial selective attraction. Model membranes used to study these interactions often consist of lipid mixtures like PE/PG/CL to replicate Gram-positive bacterial membranes or asymmetric bilayers to emulate the complex outer membrane of Gram-negative bacteria. nih.gov The observed conformational switch of this compound to an α-helix upon encountering bacterial mimics is a critical step, as this amphipathic structure is essential for subsequent membrane perturbation and disruption. biorxiv.orgnih.gov
| Membrane Mimic Type | Typical Lipid Composition | Observed this compound Interaction | Structural Change in this compound |
|---|---|---|---|
| Bacterial Mimic (Anionic) | Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Cardiolipin (CL) | Strong binding and interaction | Transitions to an α-helical conformation biorxiv.orgbiorxiv.org |
| Eukaryotic Mimic (Zwitterionic) | Phosphatidylcholine (PC), Sphingomyelin (SM) | Weak or no interaction | Remains largely unstructured biorxiv.org |
Upon binding to the bacterial membrane, this compound and related peptides act to compromise its integrity, leading to increased permeability and eventual cell death. nih.govimrpress.com This disruption prevents the target organism from maintaining essential ion gradients and retaining vital intracellular contents. nih.gov The process involves the insertion of the peptide's hydrophobic regions into the lipid bilayer, which can lead to the formation of transient pores or channels, a mechanism described by models such as the "barrel-stave" or "carpet" model. nih.govimrpress.com
Studies on various antimicrobial peptides demonstrate that this permeabilization can be measured through dye leakage assays, where fluorescent dyes encapsulated within lipid vesicles are released upon membrane disruption. rsc.org The influx of dyes like propidium (B1200493) iodide, which is normally membrane-impermeable, into bacterial cells is a clear indicator of compromised membrane integrity. jmb.or.kr This loss of barrier function ultimately leads to the leakage of ions and essential metabolites, culminating in bacterial cell death. nih.govfrontiersin.org
The selective targeting and disruption of bacterial membranes by this compound are orchestrated by a combination of electrostatic and hydrophobic interactions. nih.govuchicago.edu As a member of the brevinin family, the peptide possesses a net positive charge due to the presence of basic amino acid residues. nih.gov This cationic nature facilitates the initial, long-range electrostatic attraction to the negatively charged surface of bacterial membranes. nih.govrsc.org
Following this initial docking, hydrophobic interactions become the primary driving force for membrane insertion and perturbation. nih.govnih.gov The amphipathic α-helical structure adopted by this compound upon membrane binding is crucial; it positions hydrophobic amino acid residues to interact with the lipid acyl chains in the membrane core, while the hydrophilic, charged residues remain at the lipid-water interface. nih.govmdpi.com This insertion disrupts the ordered structure of the lipid bilayer, modulating its permeability and integrity. uchicago.edu Therefore, electrostatic forces guide the peptide to its target, and hydrophobic forces are responsible for the subsequent disruptive action. nih.gov
Interaction with Intracellular Targets
While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the membrane and interact with intracellular components.
Research on a related peptide, Brevinin-2-related peptide (BR-II), has shown that it possesses the ability to bind to DNA. nih.gov This interaction was confirmed through agarose (B213101) gel retardation assays, which demonstrated that the peptide could impede the migration of plasmid DNA through the gel, a hallmark of binding. nih.gov Such an interaction suggests a potential secondary mechanism of action. After permeabilizing the cell membrane, the peptide could enter the cytoplasm and bind to nucleic acids, interfering with essential processes like DNA replication and transcription. nih.govnih.gov This dual-action model—disrupting the membrane and then inhibiting intracellular functions—would represent a highly effective antimicrobial strategy. imrpress.com
Amyloidogenic Properties and Relationship to Biological Function
A growing body of evidence reveals a fascinating link between the antimicrobial function of peptides like this compound and their ability to self-assemble into amyloid-like fibrillar structures. biorxiv.orgrsc.org
This compound is among a number of antimicrobial peptides that have been identified as fibril-forming. biorxiv.orgbiorxiv.org These peptides can form ordered aggregates with cross-β or cross-α structures, which are characteristic of amyloid fibrils. biorxiv.org While traditionally associated with disease, this amyloidogenic propensity appears to be connected to the peptide's physiological role. rsc.org
The formation of these amyloid structures is not merely an incidental property. It is hypothesized that these self-assembled structures may be part of the antimicrobial mechanism itself. researchgate.net The aggregation process on the surface of a bacterial membrane could concentrate the peptide, enhancing its disruptive power. Furthermore, the stable, adherent nature of amyloid fibrils could serve to localize the antimicrobial agent on a pathogen's surface or within a specific environment. biorxiv.org Studies have shown that this compound, in its fibrillar form, consists of a predominantly α-helical structure, and this conformation is linked to its cytotoxic activity. biorxiv.org The ability of these peptides to switch between soluble and aggregated states, influenced by the presence of lipids, suggests a sophisticated regulatory mechanism that could toggle the peptide between a stable storage form and an active, membrane-targeting state. biorxiv.org
Fibril Formation and Polymorphism
This compound has been identified as a fibril-forming antimicrobial peptide (ffAMP) with amyloidogenic properties. biorxiv.orgbiorxiv.org This capability for self-assembly into ordered fibrillar structures is a key aspect of its function. The formation of these fibrils is not a monolithic process; instead, this compound displays significant polymorphism, meaning the fibrils can exist in different structural conformations. biorxiv.org
In its fibrillar state, this compound forms a mixed population of structures. biorxiv.orgbiorxiv.org While it predominantly shows an α-helical content in buffer, with or without the presence of lipids, it also exhibits characteristics of cross-β structures. biorxiv.org X-ray fiber diffraction analysis of this compound fibrils has revealed typical cross-β reflection rings. biorxiv.org This suggests that while the cross-β form might be a minor component, it is a highly ordered polymorph within the fibril population. biorxiv.org This structural diversity, or polymorphism, is a common feature among amyloid proteins and is thought to play a role in their biological activities and stability. nih.govosti.gov The ability of a single peptide sequence to adopt multiple, distinct fibrillar architectures is a critical area of research in understanding amyloid biology. osti.govmdpi.com
The fibrillar assemblies of antimicrobial peptides like this compound are believed to be linked to their function, potentially acting as a storage form or influencing their stability and adherence in diverse physiological environments. biorxiv.orgbiorxiv.org
Table 1: Structural Characteristics of this compound Fibrils
| Feature | Observation | Implication |
|---|---|---|
| Fibril Formation | Forms amyloid-like fibrils. biorxiv.orgbiorxiv.org | Links antimicrobial activity with amyloidogenic properties. biorxiv.org |
| Polymorphism | Exists as a mixed population of fibrillar structures. biorxiv.org | Suggests functional diversity and environmental adaptability. biorxiv.org |
| Predominant Structure | Primarily α-helical content in buffer and with lipids. biorxiv.org | Correlates with cytotoxic activity. biorxiv.org |
| Minor Structure | Shows cross-β reflection rings in X-ray diffraction. biorxiv.org | Indicates a highly ordered, albeit less abundant, polymorph. biorxiv.org |
Hypothesized Secondary Structure Switch in Diverse Environments
A key hypothesis regarding the molecular mechanism of this compound revolves around its ability to undergo a secondary structure switch in response to different environments. biorxiv.orgbiorxiv.org This "chameleon" behavior, where the peptide can transition between different secondary structures, is thought to be a regulatory mechanism for its activity. biorxiv.org
In an aqueous solution, this compound is largely unstructured. biorxiv.org However, its conformation changes significantly in the presence of membrane mimics. biorxiv.org Specifically, when exposed to environments that mimic bacterial membranes, this compound adopts an α-helical conformation. biorxiv.orgbiorxiv.org This lipid-induced structural transition is believed to be crucial for its antimicrobial action, as the α-helical structure is associated with membrane disruption. biorxiv.org Interestingly, this structural switch appears to be specific, as it is observed in the presence of bacterial membrane mimics but not eukaryotic ones. biorxiv.org
This ability to switch from a disordered state to a structured, active conformation upon encountering a target membrane is a hallmark of many antimicrobial peptides. nih.gov For this compound, this chameleon-like property extends to its fibrillar state, where it can exist as different polymorphs. biorxiv.org It is hypothesized that this structural plasticity allows the peptide to switch between a stable, possibly storage-oriented fibril form and an active, toxic conformation triggered by interaction with target cell membranes. biorxiv.orgbiorxiv.org The correlation between an α-helical fibril structure and cytotoxicity against human cells further supports this hypothesis. biorxiv.org
Table 2: Environmental Influence on this compound Secondary Structure
| Environment | Predominant Secondary Structure | Functional State |
|---|---|---|
| Aqueous Solution | Unstructured/Random Coil biorxiv.org | Inactive |
| Bacterial Membrane Mimic (Solution) | α-helical biorxiv.orgbiorxiv.org | Active/Antimicrobial |
| Eukaryotic Membrane Mimic (Solution) | No significant structural change biorxiv.org | Inactive |
| Fibrillar State (Buffer) | Predominantly α-helical biorxiv.org | Potentially cytotoxic biorxiv.org |
| Fibrillar State (Cross-β Polymorph) | Cross-β sheet biorxiv.org | Potentially for storage/stability biorxiv.org |
Spectrum of Biological Activities of Brevinin 2skb and Analogs Pre Clinical Investigations
Antimicrobial Efficacy
Activity against Gram-Positive Bacteria (e.g., Micrococcus luteus, Staphylococcus aureus, MRSA)
Brevinin-2SKb has shown varied activity against Gram-positive bacteria. While it was reported to be active against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of approximately 11 μM, its activity against Staphylococcus aureus was significantly lower, with an MIC greater than 50 μM. cpu-bioinfor.orgbiorxiv.org Other members of the Brevinin-2 (B1175259) family have demonstrated more potent effects against S. aureus and even methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comfrontiersin.org For instance, Brevinin-2ISb effectively inhibits MRSA at low concentrations. mednexus.org Analogs of other Brevinin-2 peptides, such as Brevinin-2GUb, have also been engineered to enhance their activity against Gram-positive pathogens like S. aureus. nih.gov
Table 1: MIC of this compound and Analogs against Gram-Positive Bacteria
| Compound/Analog | Bacterium | MIC (µM) |
|---|---|---|
| This compound | Micrococcus luteus | ~11 biorxiv.org |
| This compound | Staphylococcus aureus | >50 cpu-bioinfor.orgbicnirrh.res.in |
| Brevinin-2ISb | MRSA | 8.7 ± 0.9 mednexus.org |
| [Lys(4)]B2RP | Staphylococcus aureus | 12.5 nih.gov |
| Brevinin-2GUb | Staphylococcus aureus | Not specified, but could not completely kill at 512 µM nih.gov |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
This compound exhibits potent activity against the Gram-negative bacterium Escherichia coli, with a reported MIC of 3 μM. cpu-bioinfor.orgbicnirrh.res.in This is consistent with the broader Brevinin-2 family, which generally shows strong antimicrobial action against E. coli. researchgate.net While specific data for this compound against Pseudomonas aeruginosa and Acinetobacter baumannii is limited, related Brevinin-2 peptides and their analogs have been investigated for their efficacy against these challenging pathogens. For example, a Brevinin-2 related peptide (B2RP) and its analog [Lys(4)]B2RP demonstrated potent inhibition of multidrug-resistant Acinetobacter baumannii with MICs in the range of 1.5-6 μM. nih.govresearchgate.net Another analog, t-Brevinin-2GUb-6K, also showed drastically improved activity against Gram-negative bacteria. nih.gov
Table 2: MIC of this compound and Analogs against Gram-Negative Bacteria
| Compound/Analog | Bacterium | MIC (µM) |
|---|---|---|
| This compound | Escherichia coli | 3 cpu-bioinfor.orgbicnirrh.res.in |
| B2RP | Escherichia coli | Not specified, but [Lys(4)]B2RP showed a fourfold increase in potency from the parent peptide nih.gov |
| [Lys(4)]B2RP | Escherichia coli | 6 nih.gov |
| B2RP | Acinetobacter baumannii (multidrug-resistant) | 3-6 nih.govresearchgate.net |
| [Lys(4)]B2RP | Acinetobacter baumannii (multidrug-resistant) | 1.5-3 nih.govresearchgate.net |
Anti-Biofilm Properties
Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate and are a significant factor in persistent infections.
Inhibition of Biofilm Formation
Studies on related Brevinin peptides indicate potential for inhibiting biofilm formation. For example, Brevinin-2GUb was able to inhibit the formation of S. aureus, MRSA, and E. coli biofilms, albeit at relatively high concentrations. nih.gov Another peptide, Brevinin-1BW, also possessed strong biofilm inhibitory activities. nih.gov While direct evidence for this compound is lacking, the anti-biofilm properties of its family members suggest it may have similar capabilities.
Eradication of Mature Biofilms
The eradication of established biofilms is a more significant challenge. Research on Brevinin-2GUb showed that it had almost no activity in eradicating mature biofilms at concentrations less than 512 µM. nih.gov However, some engineered analogs of other Brevinin peptides, like OSd, OSe, and OSf from Brevinin-1OS, were capable of disrupting the mature biofilms of S. aureus and MRSA. mdpi.com This suggests that while the native peptide may have limited efficacy, modifications could enhance its ability to eradicate mature biofilms.
Antiviral Properties of Brevinin Family Peptides
The Brevinin family of antimicrobial peptides (AMPs) has demonstrated notable antiviral activities against a range of viruses. nih.govmdpi.com Research has highlighted their potential as a source for developing new antiviral agents. mdpi.com
Studies have shown that certain Brevinin peptides are effective against Herpes Simplex Virus (HSV). For instance, a linearized derivative of Brevinin-1, specifically CAM-Brevinin, displayed antiviral activity against both HSV-1M and HSV-2G. nih.gov Similarly, Brevinin-1BYa has been documented to inhibit HSV-1 infection. nih.gov The antiviral mechanism of some Brevinin-1 derivatives against HSV is believed to involve direct interaction with the virus's lipid membrane. nih.gov
In addition to HSV, members of the Brevinin family have been investigated for their activity against other viruses. Brevinin-2GHk, a peptide from the Brevinin-2 family, has been identified as an inhibitor of the Zika virus (ZIKV). mdpi.comnih.gov This peptide demonstrated a significant inhibitory effect on ZIKV infection during its early and middle stages. mdpi.comnih.gov The proposed mechanism for this anti-ZIKV activity involves the disruption of the viral envelope's integrity, leading to direct inactivation of the virus. mdpi.com Brevinin-2GHk was also found to penetrate the cell membrane, which may contribute to its ability to inhibit the middle stages of ZIKV infection. mdpi.com
The broad-spectrum antiviral potential of the Brevinin family continues to be an area of active research, with studies exploring their efficacy against various viral pathogens. nih.govnih.gov
Immunomodulatory Effects
Beyond their direct antimicrobial actions, certain Brevinin peptides exhibit immunomodulatory properties, influencing the host's innate immune response. mednexus.orgfrontiersin.org
Activation of Host Innate Immune Pathways (e.g., DAF-2/DAF-16 signaling)
Pre-clinical investigations using the model organism Caenorhabditis elegans have revealed that some Brevinin-2 peptides can activate key innate immune signaling pathways. mednexus.orgmdpi.com Specifically, peptides such as Brevinin-2ISb have been shown to engage the DAF-2/DAF-16 signaling pathway, which is crucial for regulating the immune response, stress resistance, and longevity in C. elegans. mednexus.orgmdpi.comnih.gov
The DAF-2 pathway is analogous to the insulin (B600854)/IGF-1 signaling pathway in mammals and acts as a negative regulator of the DAF-16 transcription factor, a member of the FOXO family. nih.govnih.govoncotarget.com Under conditions of stress or in the presence of certain stimuli, the DAF-2 pathway is inhibited, allowing DAF-16 to translocate to the nucleus and activate the expression of target genes, including those involved in the immune response. oncotarget.com
Studies have demonstrated that treatment with Brevinin-2ISb can lead to the activation of the DAF-2/DAF-16 pathway, which is essential for the peptide's protective effects against bacterial infections like methicillin-resistant Staphylococcus aureus (MRSA) in C. elegans. mednexus.org The protective immunity conferred by Brevinin-2ISb was found to be dependent on a functional DAF-16. mednexus.org This suggests that the peptide enhances the host's defense mechanisms by modulating this conserved signaling cascade. mednexus.orgmdpi.com
Induction of Antimicrobial Gene Expression
A direct consequence of the activation of the DAF-2/DAF-16 pathway by Brevinin peptides is the upregulation of antimicrobial gene expression. mednexus.orgmdpi.com In C. elegans, treatment with peptides from the Brevinin-2 family, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, has been shown to significantly increase the mRNA and protein levels of the key antimicrobial gene lys-7. mdpi.com
The lys-7 gene encodes a lysozyme-like protein, and its sustained and robust expression following treatment with Brevinin-2ISb has been correlated with a reduction in MRSA-mediated death in C. elegans. mednexus.org In addition to lys-7, other immune response genes associated with the DAF-2/DAF-16 pathway, such as spp-1, K05D8.5, and C29F3.7, were also induced by Brevinin-2ISb treatment. mednexus.org This induction of a battery of antimicrobial genes highlights a key mechanism by which these peptides bolster the host's innate immunity. mednexus.orgmdpi.com
Anticancer Properties and Mechanistic Insights
The Brevinin family of peptides, in addition to their antimicrobial and immunomodulatory roles, has garnered attention for their potential as anticancer agents. nih.govnih.gov Certain members of this family have demonstrated cytotoxic activity against various cancer cell lines. nih.govportlandpress.comnih.gov
For instance, Brevinin-2R has been identified as a promising anticancer molecule, exhibiting a favorable therapeutic window compared to some conventional chemotherapy drugs. nih.govdiva-portal.org It has shown preferential cytotoxicity towards malignant cells, including leukemia, lymphoma, and various carcinoma cell lines, while displaying lower toxicity to normal cells. nih.gov Analogs of Brevinin-1EMa have also been investigated and found to possess moderate anticancer activities. iiitd.edu.in
The anticancer mechanisms of Brevinin peptides are multifaceted and appear to involve direct interactions with the cancer cell membrane, leading to cell death through various pathways. nih.govdiva-portal.org
Interaction with Cancer Cell Membranes
A key aspect of the anticancer activity of Brevinin peptides is their ability to preferentially interact with the membranes of cancer cells. nih.govdiva-portal.org This selectivity is attributed to differences in the composition and properties of cancer cell membranes compared to normal cell membranes. diva-portal.org Cancer cell membranes often have a higher negative charge on their outer surface due to an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine. diva-portal.org They can also feature a greater surface area due to a higher density of microvilli. diva-portal.org
These characteristics facilitate the electrostatic attraction and binding of the cationic Brevinin peptides to the cancer cell surface. nih.gov Following this initial interaction, the peptides can disrupt the membrane integrity, leading to increased permeability and ultimately cell death. diva-portal.org The precise mechanism of membrane disruption can vary among different Brevinin peptides but is a fundamental step in their anticancer action. diva-portal.org For example, Brevinin-2R has been shown to interact more efficiently with cancer cells than with normal cells. nih.gov This interaction is a critical initiating event that leads to subsequent intracellular events, including the activation of the lysosomal-mitochondrial death pathway. nih.gov
Structure Activity Relationship Sar Studies of Brevinin 2skb and Its Analogs
Impact of Amino Acid Substitutions and Modifications
The substitution of specific amino acids and other chemical modifications within the Brevinin-2SKb peptide sequence can profoundly influence its antimicrobial potency and its ability to selectively target microbial membranes over host cells.
Effects on Antimicrobial Potency
The antimicrobial strength of Brevinin-2 (B1175259) peptides is highly dependent on their amino acid composition. While specific SAR studies on this compound are limited, research on related Brevinin-2 peptides provides valuable insights. For instance, in a study on Brevinin-2GHk, substituting the leucine (B10760876) at position 14 with proline resulted in a loss of the α-helical conformation and a significant decrease in antimicrobial activity. mdpi.comnih.gov Conversely, substitutions with alanine (B10760859), lysine (B10760008), or arginine at the same position had varying effects on membrane disruption, highlighting the sensitivity of the peptide's function to changes at this location. mdpi.com
In another example, with a Brevinin-2-related peptide (B2RP), increasing the cationicity by substituting aspartic acid with lysine at position 4 led to a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans. researchgate.net This suggests that enhancing the net positive charge can significantly boost antimicrobial efficacy. However, not all substitutions are beneficial. Modifications that increase hydrophobicity without a corresponding increase in amphipathicity can sometimes fail to improve antimicrobial potency. ju.edu.jo
The following table summarizes the effects of various amino acid substitutions on the antimicrobial potency of Brevinin-2 analogs.
| Parent Peptide | Analog | Substitution | Target Organism | Change in MIC |
| Brevinin-2GHk | BR2GK(L14P) | Leu14 -> Pro | Various | Increased |
| Brevinin-2GHk | BR2GK(L14A) | Leu14 -> Ala | Various | Varied |
| Brevinin-2GHk | BR2GK(L14K) | Leu14 -> Lys | Various | Varied |
| Brevinin-2GHk | BR2GK(L14R) | Leu14 -> Arg | Various | Varied |
| B2RP | [Lys4]B2RP | Asp4 -> Lys | E. coli | 4-fold Decrease |
| B2RP | [Lys4]B2RP | Asp4 -> Lys | S. aureus | 2-fold Decrease |
| B2RP | [Lys4]B2RP | Asp4 -> Lys | C. albicans | 2-fold Decrease |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A decrease in MIC indicates increased potency.
Modulation of Membrane Selectivity
A critical aspect of developing antimicrobial peptides for therapeutic use is ensuring they selectively target microbial membranes while minimizing damage to host cells. Amino acid substitutions play a key role in modulating this selectivity. The introduction of D-amino acids in a diastereomeric analog of Brevinin-2R resulted in a peptide with lower antimicrobial and hemolytic activity compared to the parent L-amino acid peptide. tums.ac.ir This indicates that stereochemistry can influence the peptide's interaction with different membrane types.
Furthermore, studies on other antimicrobial peptides have shown that strategic substitutions can disrupt the formation of structures that lead to hemolysis without compromising antimicrobial activity. This fine-tuning of the hydrophobic and hydrophilic balance is essential for enhancing the therapeutic window of these peptides.
Influence of Peptide Truncation and Length
The length of a peptide is a significant determinant of its antimicrobial activity. Research on Brevinin-2GUb has shown that the N-terminal 19 amino acids constitute the active fragment of the peptide. nih.govnih.govresearchgate.net Truncating the peptide to this core region can maintain or even enhance its bioactivity. nih.govnih.govresearchgate.net Specifically, for Brevinin-2 peptides, the C-terminal "Rana box" domain, a disulfide-bridged loop, appears to be redundant for antimicrobial activity. nih.gov In fact, removing this loop from some Brevinin-2 family members can lead to improved potency. nih.gov
A study on Brevinin-2GHk demonstrated that N-terminal 25-mer truncated analogs exhibited potent antimicrobial activity with low cytotoxicity. mdpi.comnih.gov This suggests that shorter, synthetically more accessible versions of this compound could be developed without a loss of function.
The table below illustrates the effect of truncation on the antimicrobial activity of a Brevinin-2 analog.
| Peptide | Modification | Target Organism | Antimicrobial Activity |
| Brevinin-2GUb | Full-length | Various | Modest |
| tB2U (truncated Brevinin-2GUb) | C-terminal truncation | Various | Almost lost |
| tB2U-6K (truncated with Lys substitutions) | C-terminal truncation and Lys substitutions | Various | Drastically improved |
Role of C-terminal Amidation
C-terminal amidation is a common post-translational modification in many antimicrobial peptides, and it often plays a crucial role in their biological activity. nus.edu.sg This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. core.ac.uk This increased cationicity can enhance the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane. core.ac.uk
In the context of Brevinin-2 peptides, truncated analogs are often designed with a C-terminal amidation to preserve a net positive charge. mdpi.com For example, the truncated analog of Brevinin-2GUb, t-Brevinin-2GUb (tB2U), was C-terminally amidated to improve its antimicrobial activity. nih.gov While specific studies on the C-terminal amidation of this compound are not available, the general consensus in the field is that this modification is often beneficial for the potency of antimicrobial peptides. core.ac.uk
Fatty Acid Conjugation and Its Effects on Activity
Conjugating fatty acids to antimicrobial peptides is a strategy employed to enhance their therapeutic properties. This modification can increase the hydrophobicity of the peptide, which can lead to stronger interactions with the lipid bilayers of bacterial membranes. mdpi.com The length of the conjugated fatty acid chain is a critical parameter, with studies on a synthetic antibacterial peptide showing that activity is directly correlated with fatty acid length up to an ideal chain length. mdpi.com
While no specific studies on the fatty acid conjugation of this compound have been reported, research on other antimicrobial peptides demonstrates the potential of this approach. For instance, N-terminal conjugation with aliphatic fatty acids is a well-established strategy for generating peptides with increased efficacy. semanticscholar.org This modification can improve the peptide's ability to disrupt the bacterial membrane and can also influence its pharmacokinetic properties. mdpi.com
Advanced Research Methodologies for Brevinin 2skb Studies
Spectroscopic Techniques
Spectroscopy is a cornerstone in the study of peptides like Brevinin-2SKb, offering detailed information on molecular structure and dynamics under various environmental conditions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of proteins and peptides in solution. univr.itnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides, providing a distinct spectrum based on the peptide's conformational state. biorxiv.org
In the study of this compound, CD spectroscopy has been employed to determine its secondary structure in different environments. Research indicates that the peptide's conformation is highly dependent on its surroundings. In a simple aqueous buffer (10 mM potassium phosphate), this compound does not exhibit a defined secondary structure. However, a significant conformational change is observed upon the introduction of membrane-mimicking environments. biorxiv.org
Specifically, in the presence of small unilamellar vesicles (SUVs) designed to mimic bacterial membranes (composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-dioleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DOPG)), this compound adopts a distinct α-helical conformation. biorxiv.org This lipid-induced structural transition is a key finding, suggesting that the peptide folds into its active helical structure upon encountering the bacterial cell surface. In contrast, when exposed to SUVs mimicking eukaryotic membranes, no significant structural transition is observed. biorxiv.org
| Environment | Observed Secondary Structure | Reference |
|---|---|---|
| Aqueous Buffer (10 mM Potassium Phosphate) | Unstructured / Random Coil | biorxiv.org |
| Bacterial Membrane Mimic (DOPE/DOPG SUVs) | α-Helical | biorxiv.org |
| Eukaryotic Membrane Mimic (DOPC/Chol/SM SUVs) | Unstructured / Random Coil | biorxiv.org |
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is an exceptionally sensitive technique for investigating the interactions between peptides and biological membranes. rcsb.org This method can utilize the intrinsic fluorescence of tryptophan (Trp) residues within a peptide or employ extrinsic fluorescent probes to monitor changes in the peptide's local environment, such as those occurring during membrane binding and insertion. univr.itavcr.cz
This compound contains a tryptophan residue, making it a suitable candidate for intrinsic fluorescence studies. The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its microenvironment. univr.it When a peptide like this compound transitions from an aqueous solution into the hydrophobic core of a lipid bilayer, a blue shift (a shift to shorter wavelengths) in its tryptophan emission maximum is typically observed. univr.itmdpi.com This blue shift provides direct evidence of the peptide's insertion into the membrane. Furthermore, fluorescence quenching experiments, using quenchers embedded at specific depths within the lipid bilayer, can provide detailed information on the depth of peptide penetration. edinst.com
While specific fluorescence spectroscopy data for this compound's membrane interactions are not available in the reviewed literature, the methodology remains a primary tool for such investigations. By monitoring changes in the intrinsic tryptophan fluorescence, researchers can characterize the binding affinity and kinetics of the peptide with various model membranes, shedding light on its mechanism of action.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for analyzing the secondary structure of peptides, especially in hydrated or aggregated states like fibrils and when bound to lipid membranes. nih.govrcsb.orgpdbj.org The method records the vibrations of chemical bonds within the peptide backbone, with the amide I band (1600–1700 cm⁻¹) being particularly sensitive to secondary structure. rcsb.org
Studies on this compound have utilized ATR-FTIR to characterize its structure in the fibrillar state. The analysis revealed that this compound fibrils are composed of a mixed population of secondary structures. Interestingly, in a buffer solution, the fibrillar form shows a predominantly α-helical structure. This α-helical content is maintained even when lipids are introduced, indicating a stable structural feature of the aggregates. avcr.cz This finding is significant as amyloid fibrils are more commonly associated with β-sheet structures. The ability of this compound to form α-helical fibrils highlights its complex structural behavior. avcr.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. rcsb.orguzh.ch This method provides detailed information on the spatial proximity of atoms within the molecule, allowing for the calculation of a high-resolution structural ensemble. nih.gov
As of the latest literature review, a full solution structure of this compound has not been deposited in the Protein Data Bank (PDB). researchgate.net However, the methodology for such a determination is well-established. It would involve dissolving the peptide in a membrane-mimicking environment, such as detergent micelles (e.g., dodecylphosphocholine (B1670865), DPC) or bicelles, to induce a stable, folded conformation. biorxiv.org A series of multidimensional NMR experiments would then be performed to assign the chemical shifts of all atoms and to measure through-space correlations (Nuclear Overhauser Effects, NOEs) which are used as distance restraints for structure calculation. nih.gov
For context, the solution NMR structure of a related peptide, brevinin-1BYa, was determined in various membrane-mimicking environments. In these conditions, brevinin-1BYa adopted a well-defined helix-hinge-helix motif. rcsb.org A similar structural investigation of this compound would be invaluable for understanding the precise orientation of its amino acid side chains, which is crucial for its interaction with bacterial membranes and its antimicrobial activity.
Microscopic and Imaging Techniques
Direct visualization of macromolecular assemblies provides unparalleled insight into their morphology and organization. For this compound, electron microscopy is key to understanding its ability to form fibrillar aggregates.
Transmission Electron Microscopy (TEM) for Fibril Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of macromolecular structures, including amyloid fibrils. edinst.com By staining samples with heavy metals (negative staining), TEM can reveal the shape, width, and length of peptide aggregates.
Research has shown that this compound is capable of self-assembling into fibrillar structures. biorxiv.org TEM imaging has been used to visualize these this compound fibrils directly, confirming their formation. While detailed morphological descriptions from the images are limited in the available literature, the study complements the TEM data with X-ray fiber diffraction analysis. The diffraction patterns for this compound fibrils displayed typical cross-β reflection rings. avcr.cz This is a hallmark characteristic of amyloid fibrils, indicating that the peptide monomers (or their sub-units) are arranged perpendicular to the fibril axis, forming extensive β-sheet structures. This finding suggests that although ATR-FTIR detects a predominantly α-helical component in the fibril population, a well-ordered, cross-β structured polymorph also exists within the sample. avcr.cz
Laser Scanning Confocal Microscopy (LSCM) for Bacterial Membrane Integrity
Laser Scanning Confocal Microscopy (LSCM) is a high-resolution imaging technique instrumental in assessing the viability of bacterial cells and the integrity of their membranes following exposure to antimicrobial peptides like this compound. uminho.ptnih.gov This method utilizes fluorescent dyes that differentiate between live and dead cells based on membrane permeability. nih.gov
A common approach involves the use of a dual-staining system, such as SYTO 9 and propidium (B1200493) iodide (PI). nih.govresearchgate.net SYTO 9 is a green-fluorescent nucleic acid stain that can permeate the membranes of all bacteria, both live and dead, staining them green. nih.gov In contrast, propidium iodide is a red-fluorescent nucleic acid stain that is membrane-impermeable. nih.govresearchgate.net It can only enter cells with compromised or damaged cytoplasmic membranes, a key indicator of cell death, and subsequently stains their nucleic acids red. nih.govresearchgate.net When both dyes are present, the PI displaces the SYTO 9 on the nucleic acids of membrane-compromised cells, causing them to fluoresce red, while cells with intact membranes remain green. nih.gov
In a typical experiment to evaluate this compound's effect, bacterial biofilms or suspensions would be incubated with the peptide. uminho.pt Following incubation, the bacteria are stained with the fluorescent dyes. LSCM is then used to capture high-resolution, three-dimensional images of the bacterial population. uminho.ptnih.gov By analyzing these images, researchers can quantify the ratio of live (green) to dead (red) cells, providing a direct measure of the peptide's bactericidal efficacy. uminho.pt This technique allows for the visualization of the spatial distribution of dead cells within a biofilm, revealing how effectively this compound penetrates and disrupts the bacterial community. nih.gov The degree of red fluorescence serves as a direct indicator of the extent of membrane damage inflicted by the peptide. uminho.ptresearchgate.net
Scanning Electron Microscopy (SEM) for Cell Surface Effects
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the detailed surface topography of cells at high resolution, making it ideal for studying the morphological changes induced by antimicrobial peptides on bacterial surfaces. researchgate.netnih.gov This methodology provides direct visual evidence of the physical damage caused by peptides like this compound to the bacterial cell envelope.
In studies involving similar peptides, such as brevinin-2SSb, SEM analysis has revealed significant alterations to the bacterial cell surface. researchgate.net Treatment with the peptide leads to the appearance of abnormally shaped cells, characterized by visible surface destruction and the formation of blebs, which are protrusions of the plasma membrane. researchgate.net These observations are indicative of a mechanism of action that involves direct physical disruption of the cell membrane. researchgate.net
For an SEM study on this compound, bacterial cells in their mid-logarithmic growth phase would be incubated with a specific concentration of the peptide for a set period. researchgate.net Control samples, often treated with an inert protein like myoglobin, are prepared concurrently. researchgate.net Following incubation, the cells are fixed, typically with a chemical fixative like glutaraldehyde, to preserve their structure. nih.govvjs.ac.vn The samples are then dehydrated through a series of ethanol (B145695) concentrations, dried, and coated with a thin layer of a conductive metal, such as gold or palladium, to prevent charging under the electron beam. nih.govvjs.ac.vn The prepared samples are then observed under the SEM. The resulting micrographs can reveal effects such as membrane wrinkling, the formation of pores, blebbing, or complete cell lysis, providing crucial insights into the lytic mechanism of this compound. researchgate.netresearchgate.net
X-ray Fiber Diffraction for Fibrillar Structures
X-ray fiber diffraction is a structural biology technique used to determine the ordered, repeating structures within fibrous materials, including the amyloid-like fibrils formed by some antimicrobial peptides. nih.govnih.gov This method is particularly valuable when traditional high-resolution techniques like single-crystal X-ray crystallography or solution NMR are not feasible. nih.gov
Research has shown that this compound can form fibrillar aggregates that yield a characteristic cross-β diffraction pattern when analyzed by X-ray fiber diffraction. biorxiv.org This pattern is a hallmark of amyloid structures and is defined by two key reflections: a sharp reflection at approximately 4.7 Å along the meridian (parallel to the fiber axis) and a more diffuse reflection between 8-12 Å on the equator (perpendicular to the fiber axis). biorxiv.orgiit.eduresearchgate.net The meridional reflection corresponds to the distance between adjacent β-strands that are hydrogen-bonded together along a β-sheet, while the equatorial reflection relates to the spacing between the β-sheets themselves. iit.eduresearchgate.net
The observation of typical cross-β reflection rings for this compound indicates that it self-assembles into ordered fibrillar structures with β-sheets arranged perpendicular to the long axis of the fibril. biorxiv.org This finding suggests that the fibrillar form of this compound is a highly organized polymorph. biorxiv.org The ability to form such ordered amyloidogenic structures is a feature shared with a number of other functional antimicrobial peptides and is believed to be linked to their biological activity and stability. nih.govbiorxiv.org
Computational and Molecular Modeling Approaches
Bioinformatics Platforms for Sequence and Structure Prediction
Bioinformatics offers a suite of computational tools that are essential for the initial analysis and prediction of the structural and functional properties of peptides like this compound based on their amino acid sequence. nih.govcd-genomics.com These platforms are used to predict secondary structures, physicochemical properties, and potential biological activities before extensive experimental work is undertaken.
For brevinin peptides, web-based servers like Pep-fold3 and Heliquest are commonly employed. nih.gov Pep-fold3 predicts the three-dimensional structure of peptides, providing models of their likely conformations. nih.gov Heliquest is used to generate helical wheel projections, which are crucial for visualizing the amphipathic nature of α-helical peptides. nih.gov These projections illustrate the spatial distribution of hydrophobic and hydrophilic residues, which is critical for membrane interaction. The hydrophobicity (H) and hydrophobic moment (µH) can be calculated to quantify the peptide's amphipathicity. nih.gov
Sequence alignment is another fundamental bioinformatics technique used to compare this compound with other peptides in the brevinin-2 (B1175259) family. cd-genomics.comresearchgate.net By aligning multiple sequences, conserved regions and motifs, such as the characteristic "Rana box" disulfide bridge in brevinins, can be identified. nih.govresearchgate.net This comparative analysis can provide insights into structure-activity relationships, highlighting residues that are critical for antimicrobial function. researchgate.net For instance, studies on the brevinin-2 family have identified four conserved amino acids (Lys15, Cys27, Lys28, and Cys33) that are likely important for their activity. researchgate.net Secondary structure prediction algorithms included in these platforms also suggest a propensity for this compound to adopt both α-helical and β-rich structures, aligning with experimental observations of its structural plasticity. biorxiv.org
Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational methodology used to study the interactions between peptides and biological membranes at an atomic level. uit.nonih.gov This approach provides dynamic insights into how peptides like this compound bind to, insert into, and disrupt bacterial membranes, processes that are often difficult to capture with experimental methods alone. uit.nonih.gov
MD simulations model the movement of every atom in the system (peptide, lipids, water, and ions) over time by solving Newton's equations of motion. rsc.org This allows researchers to visualize the entire process of peptide-membrane interaction, from initial electrostatic attraction to the final disruption of the lipid bilayer. uit.no Coarse-grained and all-atom simulations can be employed to explore these interactions across different time and length scales. nih.gov
In a typical MD simulation studying an antimicrobial peptide, the peptide is placed near a model lipid bilayer that mimics the composition of a bacterial membrane (e.g., containing anionic lipids like phosphatidylglycerol). uit.nonih.gov The simulation then reveals how the positively charged residues on the peptide interact with the negatively charged lipid headgroups, driving the initial association. nih.gov Subsequently, the simulation can show the insertion of the peptide's hydrophobic regions into the nonpolar core of the membrane. nih.gov These simulations can predict changes in membrane properties upon peptide binding, such as local membrane thinning, increased disorder in the lipid acyl chains, and the formation of water pores, which are all mechanisms that can lead to bacterial cell death. rsc.org For a peptide like this compound, MD simulations could elucidate the precise orientation and depth of its insertion into the membrane and the structural consequences of this interaction, potentially revealing a pre-stage to pore formation. uit.no
In Vitro Membrane Mimicry Systems (e.g., SDS, DPC micelles, SUVs)
To study the structure and function of membrane-active peptides like this compound in a controlled environment that mimics a biological membrane, researchers utilize various in vitro membrane mimicry systems. biorxiv.orgbenthamopen.com These systems, including detergent micelles and lipid vesicles, are crucial for structural studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. biorxiv.orgbenthamopen.comnih.gov
Commonly used membrane mimetics include sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (DPC) micelles. benthamopen.comrjpbcs.com SDS is an anionic detergent, and its negatively charged micelles are often used to simulate the anionic surface of bacterial membranes. benthamopen.comrjpbcs.com DPC is a zwitterionic detergent that forms micelles used to mimic the electrically neutral outer leaflet of eukaryotic cell membranes. benthamopen.comrjpbcs.com By studying the peptide's structure in both types of micelles, researchers can gain insights into its conformational changes upon interacting with different membrane environments, which can help explain its selectivity for bacterial over host cells. benthamopen.com
Small unilamellar vesicles (SUVs) are another important mimicry system, composed of a single lipid bilayer enclosing an aqueous core. They can be formulated with specific lipid compositions to more accurately represent bacterial or mammalian membranes.
For this compound, studies have shown that it adopts an α-helical conformation in the presence of bacterial membrane mimics. biorxiv.org This structural transition from a likely unstructured state in aqueous solution to a folded state in a membrane-like environment is a hallmark of many antimicrobial peptides. CD spectroscopy is typically used to monitor these conformational changes and to estimate the percentage of helicity. nih.gov More detailed, high-resolution structural information can be obtained using solution NMR spectroscopy with the peptide dissolved in deuterated detergent micelles (e.g., SDS or DPC). benthamopen.comnih.gov The resulting NMR data can be used to calculate the three-dimensional structure of the peptide when bound to the micelle, revealing the precise folding and orientation that are critical for its antimicrobial activity. nih.gov
In Vivo Model Organism Studies (e.g., Caenorhabditis elegans, Galleria mellonella)
Advanced research on the chemical compound this compound using the in vivo model organisms Caenorhabditis elegans and Galleria mellonella is an area with limited published data. Extensive searches of available scientific literature did not yield specific studies that have utilized these models to evaluate the biological effects of this compound.
Research into the brevinin family of antimicrobial peptides has often employed these model organisms to investigate the in vivo efficacy and mechanisms of action of other members of the family. For instance, studies on Brevinin-2ISb have used C. elegans to demonstrate its ability to protect against Methicillin-Resistant Staphylococcus aureus (MRSA) infection and to modulate the host's innate immune response. biomedres.usmednexus.orgresearchgate.netmdpi.com Similarly, other brevinin peptides have been assessed in various in vivo systems, including mouse models for anti-inflammatory properties. researchgate.netnih.gov
However, specific research findings concerning this compound in either C. elegans or G. mellonella are not available in the reviewed literature. The existing information on this compound is primarily confined to its isolation and in vitro characterization.
Detailed Research Findings
This compound was identified from the skin of the Japanese brown frog, Rana sakuraii. bicnirrh.res.inimrpress.comnih.govcpu-bioinfor.org In vitro studies have determined its antimicrobial activity against specific bacterial strains. These findings are summarized in the table below.
| This compound In Vitro Activity | |
| Target Organism | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 3 µM |
| Staphylococcus aureus | >50 µM |
| Micrococcus luteus | ~11 µM |
| Data sourced from multiple studies. bicnirrh.res.incpu-bioinfor.orgbiorxiv.org |
Further research has characterized this compound as a fibril-forming antimicrobial peptide, suggesting a potential for self-assembly into amyloid-like structures. biorxiv.orgbiorxiv.org This property is an area of interest for its potential role in stability and activity.
Despite these in vitro findings, no data tables or detailed research findings from in vivo studies using Caenorhabditis elegans or Galleria mellonella for this compound can be presented, as no such studies were identified in the search results.
Future Research Directions for Brevinin 2skb
Comprehensive Elucidation of Molecular Mechanisms of Action
A critical area for future research is the detailed elucidation of the molecular mechanisms by which Brevinin-2SKb exerts its antimicrobial effects. While it is known to be active against microorganisms such as M. luteus, the precise interactions at a molecular level remain to be fully understood. biorxiv.orgresearchgate.net It is hypothesized that, like other brevinin family peptides, this compound may act by permeabilizing bacterial membranes. nih.gov However, the specifics of this interaction, including pore formation, lipid bilayer disruption, and potential intracellular targets, require in-depth investigation. imrpress.com
Future studies should employ a combination of biophysical techniques, such as solid-state NMR and atomic force microscopy, to visualize the peptide's interaction with bacterial membrane mimics. These studies could reveal the structural changes the peptide undergoes upon membrane binding and the resulting damage to the membrane architecture. biorxiv.org Furthermore, identifying specific intracellular targets, if any, could unveil additional mechanisms of action beyond membrane disruption. imrpress.com
Discovery of Novel Biological Functions beyond Antimicrobial Activity
Research into the broader Brevinin superfamily of peptides has revealed a range of biological activities beyond direct antimicrobial action, including anti-inflammatory, immunomodulatory, and even anti-cancer properties. nih.govmdpi.com For instance, some brevinin peptides have been shown to stimulate insulin (B600854) secretion and promote wound healing. nih.govresearchgate.net
A significant future research direction for this compound is to explore whether it possesses similar multifaceted biological functions. Investigating its effects on immune cells, such as macrophages and dendritic cells, could reveal immunomodulatory properties. nih.gov Studies using in vivo models, such as Caenorhabditis elegans, have been effective in demonstrating the immune-enhancing effects of other brevinin peptides and could be applied to this compound. mednexus.orgbiomedres.us Furthermore, screening this compound against various cancer cell lines could uncover potential as an anti-tumor agent, a property observed in other members of the brevinin family like Brevinin-2R. nih.govnih.gov
Table 1: Known and Potential Biological Activities of Brevinin Peptides
| Biological Activity | Observed in Brevinin Family | Potential for this compound | Key Research Areas |
|---|---|---|---|
| Antimicrobial | Yes researchgate.netresearchgate.net | Yes biorxiv.orgresearchgate.net | Elucidation of specific mechanisms against a broader range of pathogens. |
| Anti-inflammatory | Yes researchgate.net | High | Investigation of effects on cytokine production and inflammatory pathways. |
| Immunomodulatory | Yes mednexus.orgbiomedres.us | High | Analysis of interactions with immune cells and in vivo immune response. |
| Anticancer | Yes nih.govnih.gov | Moderate | Screening against various cancer cell lines and understanding cytotoxic mechanisms. |
| Insulin Secretion | Yes nih.gov | Low to Moderate | Investigation of effects on pancreatic beta-cells. |
| Wound Healing | Yes nih.govresearchgate.net | Moderate | In vitro and in vivo studies on cell migration and tissue regeneration. |
Rational Design and Optimization of this compound Analogs
While natural antimicrobial peptides like this compound hold promise, they often possess limitations such as hemolytic activity or susceptibility to proteolytic degradation. nih.gov Therefore, a crucial area of future research is the rational design and optimization of this compound analogs to enhance their therapeutic index.
By employing techniques like amino acid substitution, researchers can aim to increase antimicrobial potency while reducing toxicity to mammalian cells. nih.gov For example, modifications can be made to alter the peptide's helicity, hydrophobicity, and charge distribution, all of which are critical for its biological activity. nih.gov The design of these analogs can be guided by computational modeling and structure-activity relationship (SAR) studies. researchgate.netarxiv.orgescholarship.orgfraunhofer.dedavid-binkley.com The goal is to create novel peptides with improved stability, enhanced target specificity, and reduced side effects, making them more suitable for clinical development.
Table 2: Strategies for this compound Analog Design
| Optimization Strategy | Rationale | Desired Outcome |
|---|---|---|
| Amino Acid Substitution | To modify key physicochemical properties like charge and hydrophobicity. nih.gov | Increased antimicrobial activity, reduced hemolysis. |
| Truncation/Extension | To identify the minimal active sequence and improve stability. | Smaller, more cost-effective peptides with retained or enhanced activity. |
| Cyclization | To increase resistance to proteases and improve conformational stability. | Enhanced in vivo stability and bioavailability. |
| Lipidation | To enhance membrane interaction and antimicrobial potency. | Improved efficacy against resistant bacterial strains. |
Investigation of Synergistic Effects with Other Antimicrobial Agents
The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of combination therapies. nih.gov A promising future research direction for this compound is the investigation of its synergistic effects when combined with conventional antibiotics. frontiersin.org
Q & A
Q. What is the primary structural conformation of Brevinin-2SKb under bacterial membrane-mimetic conditions?
this compound adopts a predominantly α-helical conformation in bacterial membrane-mimetic environments, as demonstrated by circular dichroism (CD) spectroscopy and X-ray diffraction studies. This structural shift is critical for its interaction with lipid bilayers, enabling antimicrobial activity .
Q. What experimental methods are used to determine this compound’s antimicrobial efficacy?
Minimum inhibitory concentration (MIC) assays against microbial strains (e.g., Aspergillus flavus) and cytotoxicity assays (e.g., LC₅₀ for T2 cells) are standard. Protocols should include triplicate trials, solvent controls, and statistical validation of dose-response curves to ensure reproducibility .
Q. How does this compound’s structural plasticity influence its function?
In aqueous buffer, this compound forms mixed α-helical/β-sheet fibrils, while lipid-rich environments stabilize α-helical fibers. Researchers must contextualize structural data with environmental variables (e.g., lipid composition, ionic strength) to avoid misinterpretation of functional mechanisms .
Q. What evidence supports this compound’s selectivity for microbial vs. mammalian membranes?
Comparative studies using erythrocyte lysis assays and membrane depolarization measurements (e.g., DiSC₃-5 probes) are employed. Selectivity is attributed to electrostatic interactions with anionic microbial membranes, validated via zeta potential analyses .
Q. How should researchers ensure reproducibility in this compound studies?
Detailed protocols for peptide synthesis (e.g., solid-phase), purification (HPLC), and characterization (mass spectrometry, amino acid analysis) must be reported. Cross-validate structural data using complementary techniques (CD, NMR, TEM) to minimize variability .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s structural data across experimental conditions?
Mixed α/β conformations observed in D₂O vs. pure α-helical structures in lipid-rich buffers highlight environmental sensitivity. Methodological integration—combining ThT fluorescence assays (for β-content) with CD spectroscopy (for α-helix quantification)—is essential to map context-dependent structural transitions .
Q. What strategies address challenges in quantifying this compound’s membrane disruption mechanisms?
Use molecular dynamics simulations to model peptide-lipid interactions alongside experimental techniques like surface plasmon resonance (SPR) for binding kinetics. Control for membrane composition (e.g., anionic vs. zwitterionic lipids) to isolate mechanistic variables .
Q. How can researchers optimize experimental designs to study this compound’s dual α/β structural polymorphism?
Employ time-resolved structural analyses (e.g., synchrotron X-ray scattering) to track conformational changes during fibril maturation. Pair with mutagenesis studies to identify residues critical for α→β transitions, guided by predictive algorithms (e.g., PEP-FOLD) .
Q. What methodologies mitigate bias in interpreting this compound’s cytotoxic vs. antimicrobial effects?
Implement blinded data analysis and orthogonal assays (e.g., propidium iodide uptake for membrane integrity, ATP release assays for viability). Normalize activity metrics to peptide concentration and purity, validated via mass spectrometry .
Q. How can researchers design studies to explore this compound’s potential synergy with conventional antibiotics?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Include controls for solvent compatibility and test synergy across microbial growth phases (lag vs. log). Validate findings with genomic/proteomic profiling of treated pathogens .
Methodological Considerations
- Data Interpretation : Address contradictions by cross-referencing structural and functional datasets (e.g., correlating ThT fluorescence intensity with MIC values) .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition and stepwise protocol documentation .
- Bias Mitigation : Pre-register hypotheses and analytical pipelines to reduce confirmation bias, as recommended in qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
